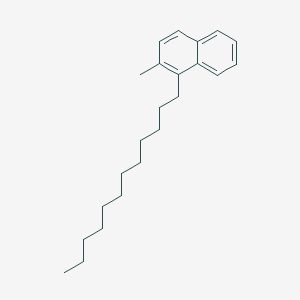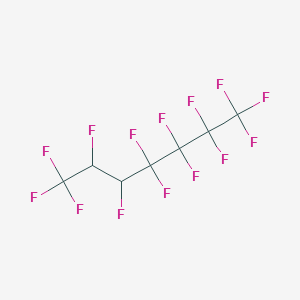
7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” is a complex organic compound that belongs to the class of benzothiadiazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” typically involves multi-step organic reactions. Common starting materials might include chlorinated aromatic compounds and thiourea derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-efficiency, safety, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the chloro or ethyl groups, potentially leading to dechlorination or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro or ethyl positions.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro or ethyl positions.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique chemical properties.
Mécanisme D'action
The mechanism of action for “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” would depend on its specific application. In a medicinal context, it might interact with particular enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic medication.
Hydrochlorothiazide: Another diuretic with a similar structure.
Propriétés
Numéro CAS |
143252-71-5 |
|---|---|
Formule moléculaire |
C9H9ClN2O2S2 |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
7-chloro-2-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
InChI |
InChI=1S/C9H9ClN2O2S2/c1-2-12-9(15)11-7-4-3-6(10)5-8(7)16(12,13)14/h3-5H,2H2,1H3,(H,11,15) |
Clé InChI |
BKUGLZXZEBJEFZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=S)NC2=C(S1(=O)=O)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


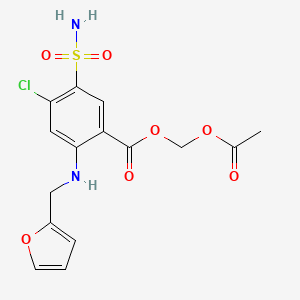
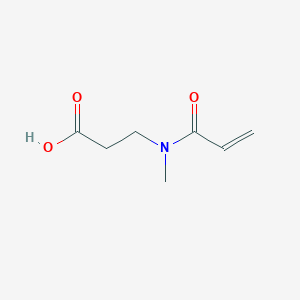
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)


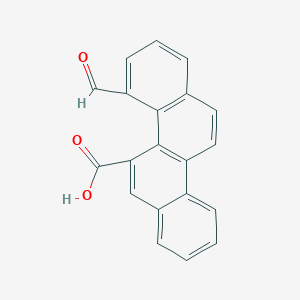
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)
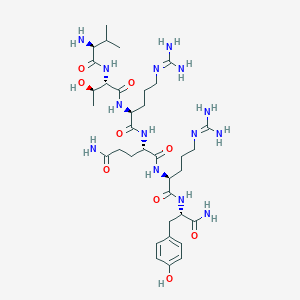
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)

